molecular formula C17H13ClN2O4 B5749545 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B5749545
M. Wt: 344.7 g/mol
InChI Key: IUVPUSRDISDAKL-UHFFFAOYSA-N
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Description

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core This is followed by further functionalization to introduce the 5-chloro substituent and the phenylamino group

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance yield and selectivity . The process is optimized to ensure high purity and efficiency, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPUSRDISDAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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